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molecular formula C11H16O2S B8744554 1-[(2,2-Dimethoxyethyl)sulfanyl]-2-methylbenzene

1-[(2,2-Dimethoxyethyl)sulfanyl]-2-methylbenzene

Cat. No. B8744554
M. Wt: 212.31 g/mol
InChI Key: IDBMXJRCPSSHMF-UHFFFAOYSA-N
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Patent
US07521462B2

Procedure details

To a solution of o-thiocresol (16.89 g, 136 mmol) in acetone (130 ml) is added potassium carbonate (20.5 g, 148 mmol) and a solution of bromoacetaldehyde dimethylacetal (19.93 g, 123 mmol) in acetone (20 ml) and the reaction mixture is stirred at ambient temperature overnight. The solids are filtered and washed with diethyl ether. The filtrate is concentrated and dissolved into ethyl acetate, washed successively with water, 0.5 N NaOH, and 2N NaOH. The combined aqueous fractions are extracted with dichloromethane. The combined organic fractions are dried over anhydrous MgSO4, filtered and concentrated to afford 1-[(2,2-dimethoxyethyl)thio]-2-methyl-benzene as a brown oil (23.4 g, 90%) that is used without further purification. 1H NMR (CDCl3): δ=7.33 (1H, brd), 7.19-7.08 (3H, m), 4.56 (1H, t), 3.38 (6H, s), 3.10 (2H, d), 2.42 (3H, s).
Quantity
16.89 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
19.93 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([SH:8])=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:15][O:16][CH:17]([O:20][CH3:21])[CH2:18]Br>CC(C)=O>[CH3:15][O:16][CH:17]([O:20][CH3:21])[CH2:18][S:8][C:7]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
16.89 g
Type
reactant
Smiles
CC1=CC=CC=C1S
Name
Quantity
20.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
130 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
19.93 g
Type
reactant
Smiles
COC(CBr)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids are filtered
WASH
Type
WASH
Details
washed with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved into ethyl acetate
WASH
Type
WASH
Details
washed successively with water, 0.5 N NaOH, and 2N NaOH
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous fractions are extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions are dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(CSC1=C(C=CC=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 23.4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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